molecular formula C8H6N2O B1604643 1,5-Naphthyridine N-(1)-oxide CAS No. 27305-48-2

1,5-Naphthyridine N-(1)-oxide

Cat. No. B1604643
CAS RN: 27305-48-2
M. Wt: 146.15 g/mol
InChI Key: AYLMBHYYHDDFAT-UHFFFAOYSA-N
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Description

1,5-Naphthyridine is a heterocyclic nitrogen compound . It has the molecular formula C8H6N2 and a molecular weight of 130.1466 . It is also known by other names such as 1,5-Diazanaphthalene and 1,5-Pyridopyridine .


Synthesis Analysis

A wide range of synthetic protocols for the construction of the 1,5-naphthyridine scaffold are presented in the literature . Classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold include Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder .


Molecular Structure Analysis

The molecular structure of 1,5-Naphthyridine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

1,5-Naphthyridines have versatile applications in the fields of synthetic organic chemistry . They exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .


Physical And Chemical Properties Analysis

The melting point/freezing point range of 1,5-Naphthyridine is 69 - 75 °C . Its initial boiling point and boiling range is 152 °C / 54mmHg .

Scientific Research Applications

Synthesis and Structural Studies

1,5-Naphthyridine derivatives, including their N-oxides, have been synthesized and extensively studied for their structural properties. The investigation of 4-substituted 1,5-naphthyridines and their N-oxides revealed insights into their IR and UV spectra, structural forms, and tautomeric equilibria (Titkova et al., 1981). Additionally, the N-oxidation reactions of 2-hydroxy- and 2-amino-1,5-naphthyridines were explored to obtain various N-oxide derivatives, contributing to the understanding of their structural characteristics (Titkova et al., 1972).

Applications in Synthetic Organic Chemistry and Medicinal Chemistry

Fused 1,5-naphthyridines, including their N-oxide variants, have found versatile applications in synthetic organic chemistry. They play a significant role in medicinal chemistry due to a wide range of biological activities. The review by Masdeu et al. (2020) presents various synthetic protocols for constructing the 1,5-naphthyridine scaffold and its applications in forming metal complexes and exhibiting biological activities (Masdeu et al., 2020).

Applications in Organic Semiconductor Materials

4,8-Substituted 1,5-naphthyridines, a category of naphthyridine derivatives, have been synthesized and characterized for their potential as organic semiconductor materials. These compounds demonstrate high thermal robustness, optical properties suitable for applications in OLEDs, and capabilities as electron-transport and hole-injecting/hole-transport materials, showcasing their applicability in advanced material sciences (Wang et al., 2012).

Use in Asymmetric Synthesis and Catalysis

1,5-Naphthyridine derivatives have been utilized in asymmetric hydrogenation processes catalyzed by chiral cationic ruthenium diamine complexes. This methodology provides a route to synthesize optically pure 1,5-diaza-cis-decalins, highlighting the potential of 1,5-naphthyridine derivatives in asymmetric synthesis and catalysis (Zhang et al., 2015).

Ligand Formation for Metal Complexes

The 1,5-naphthyridine molecule has been used to develop a series of bidentate and tridentate ligands, which were subsequently utilized to form heteroleptic mono- and dinuclear Ru(II) complexes. This application underscores the versatility of 1,5-naphthyridine as a linker in constructing bridging ligands for complex metal coordination (Singh & Thummel, 2009).

Mechanism of Action

While the specific mechanism of action for 1,5-Naphthyridine N-(1)-oxide is not mentioned in the search results, it is known that many heterocyclic nitrogen compounds, including fused 1,5-naphthyridines, have a wide range of biological activities .

Safety and Hazards

1,5-Naphthyridine is harmful if swallowed and may cause respiratory irritation . It causes skin irritation and serious eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

Fused 1,5-Naphthyridines have versatile applications in the fields of synthetic organic chemistry and play an important role in the field of medicinal chemistry . They present biological activity and optical applications, among others .

properties

IUPAC Name

1-oxido-1,5-naphthyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-10-6-2-3-7-8(10)4-1-5-9-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLMBHYYHDDFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=[N+]2[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320812
Record name 1-Oxo-1lambda~5~-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Naphthyridine N-(1)-oxide

CAS RN

27305-48-2
Record name NSC364754
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Oxo-1lambda~5~-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-CPBA (1.2 g, 6.91 mmol) was added in 3 portions (after every 3 h) to a solution of 1,5-naphthyridine (1.0 g, 7.68 mmol) in dry DCM (60 ml). After completion of the reaction, the mixture was concentrated in vacuo. The crude residue was purified by column chromatography with DCM/MeOH (98:2) as the eluent to get title compound (0.85 g, 76%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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